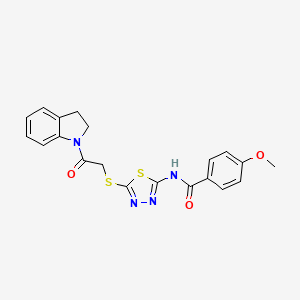

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

Description

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a unique combination of indoline, thiadiazole, and benzamide moieties.

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S2/c1-27-15-8-6-14(7-9-15)18(26)21-19-22-23-20(29-19)28-12-17(25)24-11-10-13-4-2-3-5-16(13)24/h2-9H,10-12H2,1H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJFHFSOYCTPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, such as thiamine hydrochloride, and solvents like DMF (dimethylformamide) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of green chemistry and efficient catalytic processes are likely employed to optimize yield and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indoline and thiadiazole moieties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like DMF or DMSO (dimethyl sulfoxide) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the indoline or thiadiazole rings .

Scientific Research Applications

Structural Characteristics

The compound features several key components:

- Thiadiazole Ring : Known for its potential anticancer properties.

- Indole Derivative : Associated with various pharmacological effects, including anti-inflammatory and analgesic activities.

- Methoxy Substituent : Enhances lipophilicity, potentially improving bioavailability.

Anticancer Properties

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that thiadiazole derivatives often exhibit:

- Cytotoxicity : Effective against breast and lung carcinoma cells.

- Mechanism of Action : May involve inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory and Analgesic Effects

The indole component contributes to anti-inflammatory properties, making this compound a candidate for treating conditions such as arthritis and other inflammatory disorders. Studies have shown that indole derivatives can modulate inflammatory pathways effectively .

Study 1: Anticancer Activity

A study explored the anticancer activity of thiadiazole derivatives similar to this compound. The results indicated promising activity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of related compounds revealed that modifications on the thiadiazole ring significantly affect biological activity. For instance, introducing electron-donating or electron-withdrawing groups could enhance anticancer efficacy or alter selectivity towards specific cancer types .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | IC50 (µg/mL) | Notes |

|---|---|---|---|

| Thiadiazole A | Anticancer | 0.28 | Active against MCF-7 cells |

| Thiadiazole B | Anti-inflammatory | 4.74 | Modulates TNF-alpha levels |

| N-(5-(indolin... | Anticancer & Analgesic | TBD | Promising dual-action profile |

Mechanism of Action

The mechanism of action of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to bind to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), reducing the secretion of inflammatory cytokines and protecting neuronal cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Benzimidazole-1,2,3-triazole-indoline derivatives: These compounds share structural similarities and exhibit antimicrobial and α-glucosidase inhibitory activities.

Indole derivatives: Known for their versatile reactivity and biological activities, including neuroprotection and antimicrobial properties.

Uniqueness

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide stands out due to its unique combination of indoline, thiadiazole, and benzamide moieties, which confer distinct chemical reactivity and biological activities. Its potential as a neuroprotective agent, particularly in the context of ischemic stroke, highlights its therapeutic promise .

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a synthetic compound that integrates several pharmacologically significant moieties, including a thiadiazole ring and an indole derivative. This article explores its biological activity, focusing on its potential antimicrobial and anticancer properties based on recent studies.

Structural Characteristics

The molecular formula of this compound is C23H24N4O4S. Its structure is characterized by:

- Indole moiety : Known for its diverse biological activities.

- Thiadiazole ring : Associated with various pharmacological effects, particularly anticancer activity.

- Methoxybenzamide group : Enhances lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies:

Cell Line Studies :

- HepG2 (liver cancer) : IC50 value of 4.37 ± 0.7 µg/mL.

- A549 (lung cancer) : IC50 value of 8.03 ± 0.5 µg/mL.

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Mechanisms of Action :

The compound's anticancer effects may be attributed to:

- Induction of Apoptosis : Studies have shown that it can trigger programmed cell death in cancer cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor proliferation and survival .

Antimicrobial Activity

The presence of the thiadiazole ring suggests potential antimicrobial properties. Research has indicated that derivatives of thiadiazoles can exhibit activity against various bacteria and fungi:

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition |

| Escherichia coli | Moderate activity |

| Candida albicans | Inhibition |

Further studies are necessary to quantify the efficacy against these pathogens .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives similar to this compound:

-

Synthesis Methods :

- Multi-step synthetic routes involving cyclodehydration of thiosemicarbazides with carbonyl compounds are common for creating thiadiazole rings.

- Modifications to introduce indole and methoxybenzamide functionalities are achieved through coupling reactions .

-

Structure–Activity Relationship (SAR) :

- Research indicates that variations in the thiadiazole structure significantly affect the cytotoxic efficacy against cancer cell lines.

- Further optimization of the indole and benzamide components could enhance biological activity .

Q & A

Q. Basic

- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., centrosymmetrical dimers via N–H⋯N bonds, as seen in ).

- Spectroscopy :

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced

Contradictions in activity (e.g., varying IC₅₀ values) may arise from assay conditions or structural analogs. Strategies include:

- Standardized assays : Re-evaluate activity under uniform protocols (e.g., NCI’s Developmental Therapeutic Program in ).

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., indolinyl vs. benzothiazole groups) and test against target enzymes (e.g., PFOR inhibition in ).

Example : Compare the impact of electron-withdrawing (nitro) vs. electron-donating (methoxy) groups on cytotoxicity .

What strategies improve bioavailability through structural modifications?

Q. Advanced

- Solubility enhancement : Introduce polar groups (e.g., sulfonamides as in ) or prodrug moieties (e.g., acetate esters).

- Metabolic stability : Replace labile thioether linkages with bioisosteres (e.g., oxadiazole in ) or optimize logP via substituent variation.

Case study : ’s morpholine-containing derivatives showed improved solubility and antitumor activity .

How can molecular docking studies guide target identification for this compound?

Q. Advanced

- Target prediction : Dock the compound into protein active sites (e.g., PFOR enzyme in ) using AutoDock Vina or Schrödinger.

- Binding mode analysis : Focus on key interactions (e.g., hydrogen bonds with amide groups, π-π stacking with aromatic rings).

Validation : Cross-reference docking scores with experimental IC₅₀ data from enzymatic assays .

What are the challenges in scaling up synthesis while maintaining purity?

Q. Advanced

- Byproduct control : Monitor side reactions (e.g., over-acylation) via in-situ FTIR or HPLC.

- Purification : Transition from column chromatography to recrystallization or flash distillation for large batches.

Example : ’s use of anhydrous potassium carbonate minimized thioether oxidation during scaling .

How do substituent variations on the thiadiazole core affect electronic properties?

Q. Basic

- Electron-withdrawing groups (EWGs) : Increase electrophilicity at the thiadiazole sulfur, enhancing reactivity toward nucleophiles.

- Electron-donating groups (EDGs) : Stabilize the π-system, potentially altering binding affinity in biological targets.

Data : Compare Hammett σ values for substituents (e.g., nitro vs. methoxy) to correlate with experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.